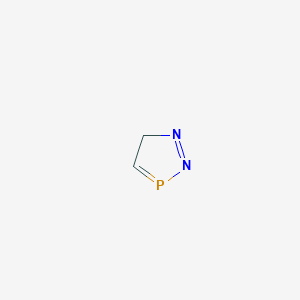![molecular formula C31H25N B14266870 N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine CAS No. 134305-42-3](/img/no-structure.png)
N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives. Biphenyl compounds are characterized by the presence of two connected phenyl rings. This particular compound is notable for its complex structure, which includes multiple biphenyl units and a methyl group. Biphenyl derivatives are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
The synthesis of N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine typically involves the coupling of aniline derivatives with biphenyl compounds. One common method is the diazotization of aniline derivatives followed by a coupling reaction with biphenyl derivatives in the presence of a catalyst such as copper chloride (CuCl). The reaction conditions often include the use of isopropyl nitrite as a diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid . This method is favored for its mild conditions and good yields.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and high throughput.
化学反应分析
N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The oxidation typically leads to the formation of quinones or other oxygenated biphenyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced biphenyl derivatives.
Substitution: Electrophilic substitution reactions are common for biphenyl compounds. Reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be used to introduce substituents onto the biphenyl rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in halogenated biphenyl derivatives, while nitration produces nitro-substituted biphenyls.
科学研究应用
N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying the properties and reactivity of biphenyl derivatives.
Biology: Biphenyl compounds have been investigated for their potential biological activities, including antimicrobial and anticancer properties. This compound may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research into the medicinal properties of biphenyl derivatives includes their use as anti-inflammatory and antihypertensive agents. The compound’s structure allows for modifications that can enhance its therapeutic effects.
Industry: In the industrial sector, biphenyl derivatives are used in the production of polymers, dyes, and other materials. Their stability and reactivity make them suitable for various applications.
作用机制
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the modifications made to the compound. For example, in antimicrobial applications, it may inhibit the synthesis of essential bacterial components, while in anticancer research, it may interfere with cell division and induce apoptosis.
相似化合物的比较
N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine can be compared with other biphenyl derivatives such as:
1,1’-Biphenyl: A simpler biphenyl compound with two connected phenyl rings. It is used as a starting material for the synthesis of more complex derivatives.
4,4’-Dibromobiphenyl: A halogenated biphenyl derivative used in the synthesis of flame retardants and other industrial chemicals.
4,4’-Dinitrobiphenyl: A nitro-substituted biphenyl compound with applications in the production of dyes and explosives.
The uniqueness of N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine lies in its complex structure, which includes multiple biphenyl units and a methyl group. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industry.
属性
| 134305-42-3 | |
分子式 |
C31H25N |
分子量 |
411.5 g/mol |
IUPAC 名称 |
N-[4-(4-methylphenyl)phenyl]-N,4-diphenylaniline |
InChI |
InChI=1S/C31H25N/c1-24-12-14-26(15-13-24)28-18-22-31(23-19-28)32(29-10-6-3-7-11-29)30-20-16-27(17-21-30)25-8-4-2-5-9-25/h2-23H,1H3 |
InChI 键 |
IILRYSIWGQITQP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(7-Bromoheptyl)oxy]-4-nitrobenzene](/img/structure/B14266804.png)

